molecular formula C25H23BrN2OS B2718503 N-[2-[[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl]ethyl]-2-(3-methylphenyl)acetamide CAS No. 850917-35-0

N-[2-[[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl]ethyl]-2-(3-methylphenyl)acetamide

Cat. No. B2718503
CAS RN: 850917-35-0
M. Wt: 479.44
InChI Key: GQIQBWPGUQYTEA-UHFFFAOYSA-N
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Description

N-[2-[[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl]ethyl]-2-(3-methylphenyl)acetamide is a useful research compound. Its molecular formula is C25H23BrN2OS and its molecular weight is 479.44. The purity is usually 95%.
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Scientific Research Applications

Glutaminase Inhibition

N-[2-[[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl]ethyl]-2-(3-methylphenyl)acetamide is explored as a potential analog for glutaminase inhibition. Similar compounds have shown effectiveness in this domain, suggesting therapeutic potential for treating diseases where glutaminase activity is a factor (Shukla et al., 2012).

Synthesis and Transformation in Organic Chemistry

This compound is significant in organic synthesis, particularly in reactions involving α-amidoalkylphenyl sulfones and zinc enolates. It demonstrates versatility in forming various compounds, indicating its utility in the development of novel organic substances (Petrini, Profeta, & Righi, 2002).

Antimicrobial Potential

Studies have shown that compounds structurally similar to N-[2-[[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl]ethyl]-2-(3-methylphenyl)acetamide exhibit promising antimicrobial properties. This indicates potential applications in developing new antimicrobial agents (Darwish et al., 2014).

Application in Medicinal Chemistry

Its related compounds have shown potential in medicinal chemistry, particularly as dopamine receptor agonists, suggesting possible therapeutic applications in neurological disorders (Gallagher et al., 1985).

Potential in Antimicrobial and Hemolytic Agents

N-substituted derivatives of compounds structurally related to this molecule have been synthesized and shown to have antimicrobial and hemolytic activities, indicating its relevance in pharmaceutical research (Rehman et al., 2016).

Exploration in Biochemistry

The compound and its derivatives have been synthesized and evaluated for their biochemical properties, including their interactions with enzymes and potential as antibacterial agents (Siddiqui et al., 2014).

properties

IUPAC Name

N-[2-[[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl]ethyl]-2-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23BrN2OS/c1-17-5-4-6-18(15-17)16-23(29)27-13-14-30-25-21-7-2-3-8-22(21)28-24(25)19-9-11-20(26)12-10-19/h2-12,15,28H,13-14,16H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQIQBWPGUQYTEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)NCCSC2=C(NC3=CC=CC=C32)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-[[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl]ethyl]-2-(3-methylphenyl)acetamide

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